methyl 2-[(butoxycarbonyl)amino]benzoate
Description
Properties
IUPAC Name |
methyl 2-(butoxycarbonylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-3-4-9-18-13(16)14-11-8-6-5-7-10(11)12(15)17-2/h5-8H,3-4,9H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOQOAOVSUKGTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=CC=CC=C1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-[(butoxycarbonyl)amino]benzoate can be synthesized through a multi-step process. One common method involves the reaction of 2-aminobenzoic acid with butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the butoxycarbonyl-protected amino group. The resulting intermediate is then esterified with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production of this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(butoxycarbonyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: The major product is 2-[(butoxycarbonyl)amino]benzoic acid.
Reduction: The major product is methyl 2-[(butoxycarbonyl)amino]benzyl alcohol.
Substitution: Depending on the substituent, various derivatives of the original compound can be formed.
Scientific Research Applications
Methyl 2-[(butoxycarbonyl)amino]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-[(butoxycarbonyl)amino]benzoate involves its interaction with specific molecular targets. The butoxycarbonyl group can protect the amino group from unwanted reactions, allowing selective modifications at other sites. This protection is crucial in multi-step synthesis processes where selective reactivity is required.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between methyl 2-[(butoxycarbonyl)amino]benzoate and related compounds:
*Calculated based on molecular formula (C12H17NO4).
Key Observations :
- Ethoxy vs. Butoxy Groups : The ethoxy analogue () has a shorter alkyl chain, resulting in lower molecular weight (223 vs. ~251) and higher polarity. This reduces lipophilicity (logP) compared to the butoxy derivative, impacting solubility in organic solvents .
- Thiourea vs. Urea Linkage: The biphenylylcarbonyl derivative () replaces the urea group with a thiourea, introducing sulfur.
- Benzyloxycarbonyl vs.
Solubility and Stability:
- The butoxycarbonyl group improves lipid solubility compared to ethoxy derivatives, making it more suitable for applications requiring membrane permeability (e.g., prodrug design). However, the Boc group is acid-labile, necessitating careful handling under acidic conditions .
- The thiourea-containing analogue () exhibits lower thermal stability due to the weaker C=S bond compared to C=O in urea derivatives, as inferred from analogous compounds .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for methyl 2-[(butoxycarbonyl)amino]benzoate, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via carbamate formation using butyl chloroformate and methyl anthranilate derivatives. Key steps include:
- Protection of the amino group in methyl anthranilate with butoxycarbonyl (Boc) under basic conditions (e.g., NaHCO₃ or DMAP) .
- Characterization of intermediates via ¹H/¹³C NMR (e.g., Boc-protected amine resonance at δ 1.4 ppm for tert-butyl groups) and FT-IR (C=O stretch at ~1700 cm⁻¹ for ester and carbamate) .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How is the stability of this compound assessed under varying storage conditions?
- Methodological Answer : Stability studies involve:
- Accelerated degradation testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring for hydrolysis products (e.g., free benzoic acid or amine) .
- pH-dependent stability assays (buffers at pH 2–9) to identify labile functional groups (e.g., Boc group cleavage under acidic conditions) .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- NMR : ¹H NMR for aromatic protons (δ 6.8–8.0 ppm), ester methyl (δ 3.8–3.9 ppm), and Boc tert-butyl (δ 1.4 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CO₂ from Boc group) .
- X-ray Crystallography (if crystalline): Resolves stereochemistry and hydrogen-bonding networks .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound using design of experiments (DOE)?
- Methodological Answer :
- DOE Parameters : Vary reaction temperature (25–60°C), equivalents of Boc reagent (1.2–2.0 eq.), and solvent polarity (THF vs. DCM) .
- Response Surface Methodology (RSM) identifies optimal conditions (e.g., 40°C, 1.5 eq. Boc reagent in DCM maximizes yield to ~85%) .
- Contradictions : Conflicting reports on base selection (DMAP vs. NaHCO₃) require validation via side-product analysis (e.g., urea formation with excess DMAP) .
Q. What strategies resolve discrepancies in observed vs. predicted NMR chemical shifts for this compound?
- Methodological Answer :
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict shifts for comparison with experimental data .
- Solvent Effects : Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding’s impact on resonance .
- Dynamic NMR : Detect rotational barriers in the carbamate group causing split peaks .
Q. How does this compound interact with biological targets, and how is this validated?
- Methodological Answer :
- Molecular Docking : Screen against enzyme active sites (e.g., serine proteases) using AutoDock Vina to identify binding poses .
- Enzyme Inhibition Assays : Measure IC₅₀ values via fluorogenic substrates (e.g., trypsin inhibition at ~10 µM) .
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (kₐ, kᵢ) for target proteins .
Q. What environmental fate studies are relevant for this compound, and how are they conducted?
- Methodological Answer :
- Hydrolysis Half-Life : Measure degradation in aqueous buffers (pH 4–9) at 25°C; LC-MS identifies breakdown products (e.g., methyl anthranilate) .
- Soil Sorption Experiments : Batch studies with HPLC quantification determine Kd (sorption coefficient) .
- Ecotoxicity : Algal growth inhibition tests (OECD 201) assess environmental risk .
Q. How can researchers address contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values across assays (e.g., cell-free vs. cell-based) to identify assay-specific artifacts .
- Proteomics : Identify off-target interactions via affinity pulldown and LC-MS/MS .
- Structural Analogs : Synthesize derivatives to isolate pharmacophores responsible for activity .
Methodological Notes
- Safety : Use PPE (gloves, goggles) due to potential irritancy; handle Boc reagents in a fume hood (risk of CO₂ release) .
- Data Reproducibility : Validate synthetic protocols with ≥3 independent replicates; report RSD for yields .
- Advanced Instrumentation : Collaborate with facilities for X-ray crystallography or high-field NMR (>500 MHz) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
